molecular formula C22H22N2O2 B13797935 N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide CAS No. 777934-39-1

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide

Katalognummer: B13797935
CAS-Nummer: 777934-39-1
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: XCURTGZCAFFMRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide is a chemical compound with a complex structure that includes phenylmethoxy and phenylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenylmethyl groups

Eigenschaften

CAS-Nummer

777934-39-1

Molekularformel

C22H22N2O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

2-(benzylamino)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C22H22N2O2/c25-22(16-23-15-18-7-3-1-4-8-18)24-20-11-13-21(14-12-20)26-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2,(H,24,25)

InChI-Schlüssel

XCURTGZCAFFMRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.